molecular formula C13H20N2 B3329207 1-(2-Phenylpropyl)piperazine CAS No. 55884-32-7

1-(2-Phenylpropyl)piperazine

Cat. No. B3329207
CAS RN: 55884-32-7
M. Wt: 204.31 g/mol
InChI Key: UTXHKQAZYGRDBA-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)piperazine is used to prepare non-imidazole human histamine H4 receptor antagonists. It is also used to synthesize imidazopyridine derivatives as inhibitors of Aurora kinases .


Synthesis Analysis

There are several synthetic routes for 1-(2-Phenylpropyl)piperazine. One of the common methods is the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of 1-(2-Phenylethyl)piperazine is C12H18N2 . The molecular weight is 190.28 . The InChI key is LYOGHBFYBNAXAE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

Piperazine is soluble in water and may spread in water systems . The critical effects identified for characterizing the risk to human health for piperazine were effects on the nervous system as well as the reproductive system .

Advantages and Limitations for Lab Experiments

1-(2-Phenylpropyl)piperazine has several advantages for lab experiments. First, this compound is a relatively selective agonist for the 5-HT1A and 5-HT2A receptors, which allows for the specific activation of these receptors in the brain. Second, this compound has a short half-life, which makes it suitable for use in acute experiments. However, this compound also has some limitations. This compound can induce hyperthermia in animals, which can confound the interpretation of behavioral experiments. This compound is also a controlled substance and requires special handling and storage procedures.

Future Directions

For 1-(2-Phenylpropyl)piperazine research include the development of this compound-based drugs and the use of this compound in neuroimaging studies.

Scientific Research Applications

1-(2-Phenylpropyl)piperazine has been extensively used in scientific research as a tool to study the central nervous system (CNS). This compound is a selective serotonin receptor agonist that can activate the 5-HT1A and 5-HT2A receptors in the brain. These receptors are involved in regulating various physiological and behavioral processes, such as mood, anxiety, and cognition. This compound has been used to investigate the role of these receptors in the CNS and to develop potential therapeutic agents for psychiatric disorders.

Biochemical Analysis

Biochemical Properties

1-(2-Phenylpropyl)piperazine, like other piperazines, interacts with various enzymes and proteins. Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .

Cellular Effects

The cellular effects of this compound are not fully understood. Studies on related piperazine compounds have shown that they can have significant effects on cells. For example, a study on a novel piperazine compound showed that it was highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells .

Molecular Mechanism

Piperazine compounds are known to act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine . This inhibition disturbs the motility of parasites .

Temporal Effects in Laboratory Settings

Piperazine compounds are known to readily absorb water and carbon dioxide from the air .

Dosage Effects in Animal Models

In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

Piperazine compounds are known to inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .

Transport and Distribution

Piperazine compounds are freely soluble in water and ethylene glycol, suggesting they could be easily transported and distributed within cells .

Subcellular Localization

Piperazine compounds are known to affect various cellular processes, suggesting they could interact with multiple subcellular compartments .

properties

IUPAC Name

1-(2-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12(13-5-3-2-4-6-13)11-15-9-7-14-8-10-15/h2-6,12,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXHKQAZYGRDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of piperazine (344 g), β-bromoisopropylbenzene (199 g) in water (1 liter) and ethanol (0.35 liter) is refluxed for 24 hours. After cooling, the resulting amine is extracted with 3×0.5 liter methylene chloride. After washing with water and evaporation of the solvent in vacuo, the resulting 2-phenylpropyl piperazine is distilled; b.p.=163°-165° C./15 mm Hg.
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.35 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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